1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride
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Overview
Description
“1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C6H11N3 . It is a unique chemical that falls under the category of heterocyclic building blocks .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride”, has been demonstrated in various studies . The ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is represented by the SMILES stringCc1cc(CN)nn1C
. This indicates that the compound contains a pyrazole ring with two methyl groups and a methanamine group attached to it . Chemical Reactions Analysis
Pyrazole-based ligands, including “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride”, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis
“1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a solid compound . It has a predicted density of 1.12±0.1 g/cm3 . The compound is colorless to light yellow in appearance .Scientific Research Applications
Development of Antidiabetic Agents
This compound serves as a precursor in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These molecules have shown promise as selective and orally active dipeptidylpeptidase 4 inhibitors, which are a class of antidiabetic agents.
Catechol Oxidation Studies
In biochemical research, 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride can be used to study catecholase activity . This is important for understanding the mechanisms of enzyme mimetics and could lead to the development of new therapeutic agents or industrial catalysts.
Ligand Synthesis for Coordination Chemistry
The compound is utilized in the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands . These ligands are crucial for forming complexes with metals, which have applications ranging from catalysis to materials science.
Biological Potential in Drug Discovery
Pyrazole derivatives, including those synthesized from this compound, have been explored for their biological potential . They are investigated for various pharmacological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
The compound is classified under GHS07 for safety, with hazard statements H315-H319-H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Future Directions
Pyrazole-based ligands, including “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride”, have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents . They also serve as agents for the formation of metal organic frameworks . Therefore, these compounds hold promising potential for further developments in these areas.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,5-dimethyl-1H-pyrazole is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine with hydrochloric acid to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride." ] } | |
CAS RN |
1185555-25-2 |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride |
Molecular Formula |
C6H12ClN3 |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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